molecular formula C27H18O B14187249 4-(10-Phenylanthracen-9-YL)benzaldehyde CAS No. 862260-62-6

4-(10-Phenylanthracen-9-YL)benzaldehyde

Cat. No.: B14187249
CAS No.: 862260-62-6
M. Wt: 358.4 g/mol
InChI Key: YALLHCSXMQOTKC-UHFFFAOYSA-N
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Description

4-(10-Phenylanthracen-9-YL)benzaldehyde is an organic compound with the molecular formula C27H18O. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to the anthracene core. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10-Phenylanthracen-9-YL)benzaldehyde typically involves a multi-step process. One common method starts with the bromination of 10-phenylanthracene to form 9-bromo-10-phenylanthracene. This intermediate is then subjected to a Suzuki coupling reaction with 4-formylphenylboronic acid under palladium catalysis to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-(10-Phenylanthracen-9-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 4-(10-Phenylanthracen-9-YL)benzaldehyde exerts its effects is primarily related to its electronic structure. The compound’s anthracene core and phenyl substituents create a conjugated system that allows for efficient electron transport and light emission. In OLEDs, the compound functions as an emitter, where it absorbs electrical energy and re-emits it as light. The molecular targets and pathways involved include the π-conjugated system, which facilitates the movement of electrons and holes, leading to light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(10-Phenylanthracen-9-YL)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct photophysical properties. Unlike other anthracene derivatives, it has a phenyl group at the 10-position and an aldehyde group at the 4-position, making it particularly suitable for applications in OLEDs and other electronic devices .

Properties

CAS No.

862260-62-6

Molecular Formula

C27H18O

Molecular Weight

358.4 g/mol

IUPAC Name

4-(10-phenylanthracen-9-yl)benzaldehyde

InChI

InChI=1S/C27H18O/c28-18-19-14-16-21(17-15-19)27-24-12-6-4-10-22(24)26(20-8-2-1-3-9-20)23-11-5-7-13-25(23)27/h1-18H

InChI Key

YALLHCSXMQOTKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C=O

Origin of Product

United States

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